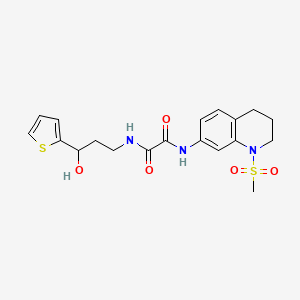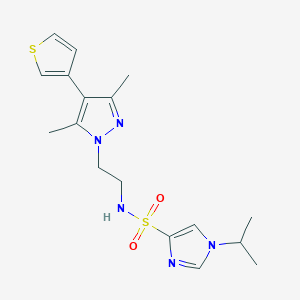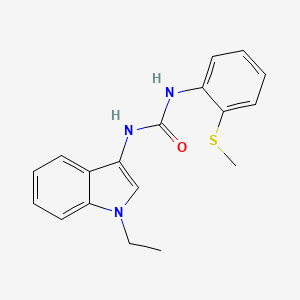
2-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide” is a complex organic molecule that contains several functional groups, including two thiophene rings, a pyrazole ring, and an acetamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Acetamide (CH3CONH2) is an amide derived from acetic acid .
Wirkmechanismus
The mechanism of action of 2-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide has not been fully elucidated. However, one study found that this compound inhibited the production of pro-inflammatory cytokines in vitro by blocking the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs). Another study found that this compound induced apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit certain biochemical and physiological effects. One study found that this compound decreased the levels of inflammatory markers in vivo. Another study found that this compound increased the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide in lab experiments include its potential anti-inflammatory and anti-cancer properties. Additionally, this compound has been found to be a good ligand for metal ions in coordination chemistry. However, the limitations of using this compound in lab experiments include its low yield in synthesis and its unclear mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide. One direction is to further elucidate the mechanism of action of this compound. Another direction is to study the potential of this compound as a ligand for metal ions in coordination chemistry. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for inflammatory diseases and cancer.
Synthesemethoden
The synthesis of 2-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide has been reported in several studies. One study used a one-pot reaction of 2-acetylthiophene, 3-(thiophen-3-yl)-1H-pyrazole, and ethyl bromoacetate in the presence of potassium carbonate and copper powder. Another study used a similar method but with the use of sodium carbonate and palladium on carbon as the catalysts. The yield of the compound varied between these studies, with one study reporting a yield of 60% and the other reporting a yield of 85%.
Wissenschaftliche Forschungsanwendungen
2-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide has been studied for its potential applications in scientific research. One study found that this compound exhibited anti-inflammatory activity in vitro and in vivo. Another study found that this compound inhibited the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as a ligand for metal ions in coordination chemistry.
Eigenschaften
IUPAC Name |
2-thiophen-2-yl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c19-15(10-13-2-1-8-21-13)16-5-7-18-6-3-14(17-18)12-4-9-20-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPCXDRTEMAEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Bromophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one](/img/structure/B2786994.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2786996.png)

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2786998.png)
![Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride](/img/structure/B2787000.png)



![8-(5-chloro-2-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2787007.png)
![1-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2787008.png)

![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2787014.png)

